molecular formula C22H22F2N6O3S B14964597 N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B14964597
M. Wt: 488.5 g/mol
InChI Key: OZKPYWDULWOYPG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluorophenyl carbamoyl moiety, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the difluorophenyl carbamoyl group and the cyclopropyl moiety. Common reagents used in these reactions include cyclopropylamine, 2,4-difluorophenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydropyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide
  • N-Cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydropyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide

Uniqueness

What sets N-Cyclopropyl-1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22F2N6O3S

Molecular Weight

488.5 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H22F2N6O3S/c23-13-1-4-16(15(24)9-13)27-17(31)10-30-11-25-19-18(21(30)33)34-22(28-19)29-7-5-12(6-8-29)20(32)26-14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,26,32)(H,27,31)

InChI Key

OZKPYWDULWOYPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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